
Diethyl bis(2-fluorobenzyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl bis(2-fluorobenzyl)malonate is an organic compound with the molecular formula C21H22F2O4. It is a derivative of malonic acid, where two ethyl groups and two 2-fluorobenzyl groups are attached to the central malonate structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl bis(2-fluorobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-fluorobenzyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 2-fluorobenzyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl bis(2-fluorobenzyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzyl derivatives.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for deprotonation, followed by alkyl halides for alkylation.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions can induce decarboxylation.
Major Products Formed
Alkylation: Substituted malonates with additional alkyl groups.
Hydrolysis: Diacids and alcohols.
Decarboxylation: Substituted benzyl derivatives and carbon dioxide.
科学的研究の応用
Diethyl bis(2-fluorobenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of diethyl bis(2-fluorobenzyl)malonate primarily involves its reactivity as a malonate ester. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler malonate ester without the fluorobenzyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Bis(2,4,6-trichlorophenyl) malonate: A malonate derivative with trichlorophenyl groups.
Uniqueness
Diethyl bis(2-fluorobenzyl)malonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other malonate derivatives. The fluorobenzyl groups enhance the compound’s stability and make it suitable for specific synthetic applications where fluorine’s influence is desired .
特性
CAS番号 |
91319-43-6 |
|---|---|
分子式 |
C21H22F2O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
diethyl 2,2-bis[(2-fluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C21H22F2O4/c1-3-26-19(24)21(20(25)27-4-2,13-15-9-5-7-11-17(15)22)14-16-10-6-8-12-18(16)23/h5-12H,3-4,13-14H2,1-2H3 |
InChIキー |
HBHRHTJSQFWASL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1F)(CC2=CC=CC=C2F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


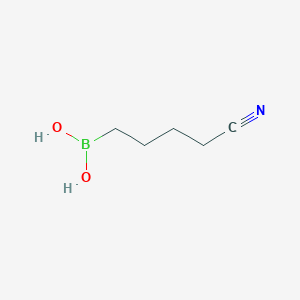
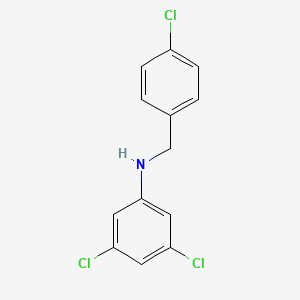
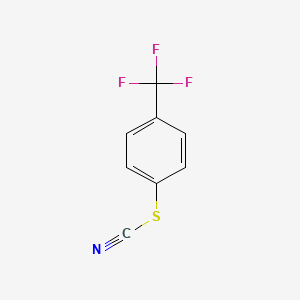

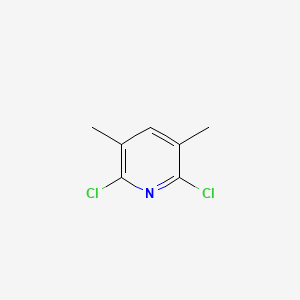
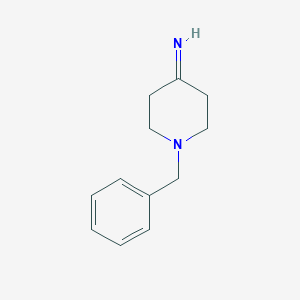
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
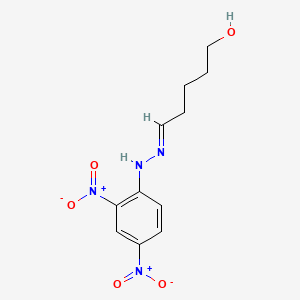
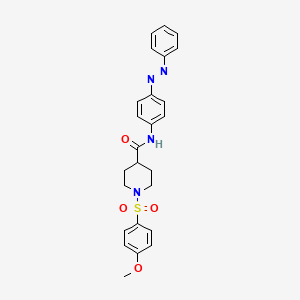
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
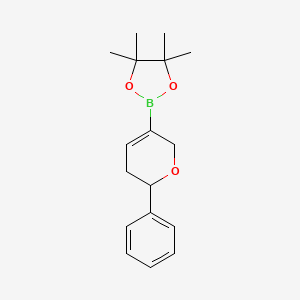
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)

